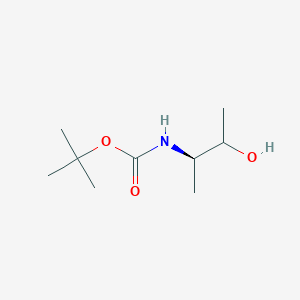
Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol or amine. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The carbamate group can be removed under acidic or basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Boc-amide: Another protecting group used in organic synthesis.
Tert-butyl esters: Compounds with similar steric hindrance properties.
Uniqueness
Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the carbamate moiety. This combination allows for selective reactions and protection of amine groups in complex molecules .
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7?/m1/s1 |
InChI Key |
CHYWVAGOJXWXIK-ULUSZKPHSA-N |
Isomeric SMILES |
C[C@H](C(C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


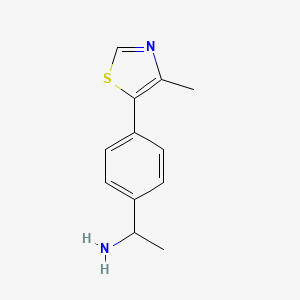
![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)
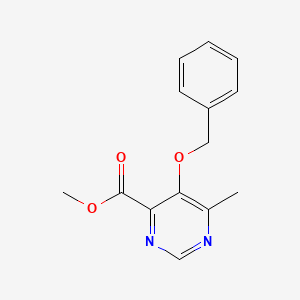
![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
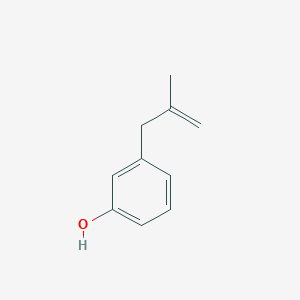
![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)
![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
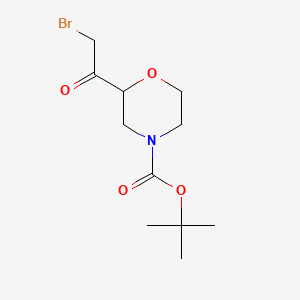
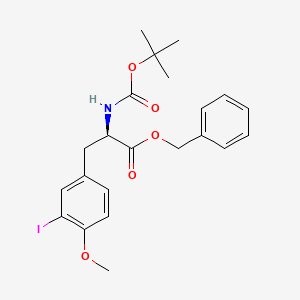
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)


![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
